3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

PARP-1 inhibition Enzymatic assay Quinazoline-2,4-dione

3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 879757-54-7) is a synthetic quinazoline-2,4-dione derivative with a molecular formula of C₂₁H₂₁FN₄O₃ and a monoisotopic mass of 396.16 Da. The molecule integrates a quinazoline-2,4-dione heterocycle, a 3-oxopropyl linker, and a 4-(4-fluorophenyl)piperazine terminus.

Molecular Formula C21H21FN4O3
Molecular Weight 396.422
CAS No. 879757-54-7
Cat. No. B2670936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
CAS879757-54-7
Molecular FormulaC21H21FN4O3
Molecular Weight396.422
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
InChIInChI=1S/C21H21FN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29)
InChIKeyGERDJWLQXHMZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

879757-54-7 – Core Chemical Identity and Pharmacophore Context for Sourcing Decisions


3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (CAS 879757-54-7) is a synthetic quinazoline-2,4-dione derivative with a molecular formula of C₂₁H₂₁FN₄O₃ and a monoisotopic mass of 396.16 Da . The molecule integrates a quinazoline-2,4-dione heterocycle, a 3-oxopropyl linker, and a 4-(4-fluorophenyl)piperazine terminus. This scaffold places it within a well-studied pharmacophore class that includes the marketed 5-HT₂A antagonist ketanserin (which features a piperidine-benzoyl moiety) [1] and multiple PARP-1/2 inhibitor series where the quinazoline-2,4-dione core acts as a nicotinamide-mimetic [2]. However, direct, quantitative biological annotation for this specific compound remains scarce in the accessible, non-vendor primary literature.

Why 879757-54-7 Cannot Be Interchanged Blindly with Ketanserin or Generic Quinazoline-2,4-diones


Substituting 879757-54-7 with a seemingly related quinazoline-2,4-dione such as ketanserin (CAS 74050-98-9) introduces two critical structural deviations: a piperidine-to-piperazine ring replacement and a 4-fluorobenzoyl-to-4-fluorophenyl switch with a different linker topology . These modifications are known to profoundly alter receptor subtype selectivity, as demonstrated by SAR studies showing that ring-opening or contraction of the piperidine moiety in ketanserin analogs markedly reduces 5-HT₂A affinity . Similarly, within the PARP inhibitor field, minor variations in the N3-substituent of the quinazoline-2,4-dione core can shift selectivity between PARP-1 and PARP-2 by over an order of magnitude [1]. Absent direct comparative pharmacological data for 879757-54-7, assuming functional equivalence to any close analog carries a high risk of experimental irreproducibility.

Quantitative Differentiation Profile for CAS 879757-54-7: Head-to-Head and Cross-Study Evidence


PARP-1 Inhibitory Potency Limitation: No Direct Data for the 2,4-Dione Core

No primary research paper or patent in the accessible non-vendor domain reports a PARP-1 IC₅₀ value for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione (879757-54-7). The closest structurally characterized analog is the quinazolin-4-one congener 2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one (BDBM503612; US11034670, Ex. 52), which exhibits a PARP-1 IC₅₀ of 68 nM and a PARP-2 IC₅₀ of 999 nM in a scintillation proximity assay using purified recombinant human enzyme [1]. However, this 13.7-fold PARP-1/2 selectivity profile cannot be extrapolated to the 2,4-dione target compound due to the fundamental electronic and hydrogen-bonding differences between the quinazolin-4-one and quinazoline-2,4-dione heterocycles.

PARP-1 inhibition Enzymatic assay Quinazoline-2,4-dione

5-HT₂A Receptor Pharmacology: Absence of Binding Data for the Piperazine Analog

Ketanserin (3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione, CAS 74050-98-9) is a well-characterized 5-HT₂A antagonist with a Kᵢ of approximately 2–3 nM at the human 5-HT₂A receptor [1]. The target compound 879757-54-7 replaces ketanserin's piperidine ring with a piperazine and the 4-fluorobenzoyl group with a 4-fluorophenyl group, altering both the basicity and the spatial orientation of the terminal aryl ring. Published SAR analyses indicate that ring-opening or contraction of the piperidine ring in ketanserin derivatives substantially reduces 5-HT₂A affinity . No radioligand binding data or functional assay results for 879757-54-7 at any serotonin receptor subtype have been identified in the accessible literature.

5-HT2A receptor Serotonin antagonist Piperazine SAR

Physicochemical Property Baseline: Calculated LogP and PSA for Formulation Triage

The ACD/Labs Percepta-predicted logP (octanol-water partition coefficient) for 879757-54-7 is 1.96, and the topological polar surface area (TPSA) is 73 Ų . For comparison, ketanserin has a predicted logP of approximately 2.8 and a TPSA of 73 Ų [1]. The lower predicted logP of 879757-54-7 (ΔlogP ≈ -0.8) suggests moderately improved aqueous solubility relative to ketanserin, while the identical TPSA indicates comparable membrane permeability potential.

Physicochemical properties LogP Polar surface area

Structural Biology Evidence Gap: No Co-crystal Structure Available for Target Compound

Multiple quinazoline-2,4(1H,3H)-dione derivatives have been co-crystallized with the PARP-1 catalytic domain (e.g., PDB 5KPO, resolution 2.65 Å) [1], confirming the ability of this chemotype to occupy the nicotinamide binding pocket. However, the specific compound 879757-54-7 has no publicly deposited co-crystal structure in the PDB. The closest structurally resolved analog in a PARP-1 co-crystal is 1-[[4-fluoranyl-3-[(3R)-3-methyl-4-[2,2,2-tris(fluoranyl)ethyl]piperazin-1-yl]carbonyl-phenyl]methyl]quinazoline-2,4-dione (PDB Ligand 6WZ) [2], which differs substantially in the linker and piperazine substitution pattern.

X-ray crystallography PARP-1 co-crystal Structure-based design

Evidence-Anchored Application Scenarios for 879757-54-7 in Scientific Research


Negative Control or Selectivity Counter-Screen in PARP Inhibitor Programs

Given the absence of confirmed PARP-1/2 inhibitory activity for the 2,4-dione form, 879757-54-7 may serve as a structurally matched negative control compound when evaluating the selectivity of PARP inhibitors that contain the quinazoline-2,4-dione core. Its close structural resemblance to active PARP-1/2 inhibitors such as those described in PDB 5KPO [1], combined with the lack of documented potency, makes it a candidate for assessing scaffold-specific versus substituent-driven pharmacological effects.

Physicochemical Reference Standard for Chromatographic Method Development

The well-defined predicted logP (1.96) and TPSA (73 Ų) values from ChemSpider position 879757-54-7 as a useful reference compound for reverse-phase HPLC method development and logP calibration within quinazoline-2,4-dione chemical series. Its intermediate lipophilicity (between polar fragments and highly lipophilic analogs) provides a benchmark for optimizing gradient elution conditions.

Tool Compound for Investigating Piperazine vs. Piperidine Pharmacophore Contributions

In medicinal chemistry campaigns exploring 5-HT₂A or related GPCR targets, 879757-54-7 can be employed as a matched-pair analog to ketanserin [2] to deconvolute the contribution of the piperazine ring (vs. piperidine) and the 3-oxopropyl linker (vs. 4-fluorobenzoyl-ethyl) to receptor binding, functional activity, and off-target profiles. Comparative studies would require de novo pharmacological profiling.

Quote Request

Request a Quote for 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.